molecular formula C16H22N6O2 B6438060 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2549013-93-4

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B6438060
CAS No.: 2549013-93-4
M. Wt: 330.38 g/mol
InChI Key: SYCDDIFVSCJANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a piperidine scaffold substituted with a 5-methoxypyrimidin-2-yloxy group at the 4-position. This compound is structurally tailored for interactions with biological targets, particularly kinases or receptors where the piperidine and pyrimidine moieties may enhance binding affinity. Its synthesis likely involves nucleophilic substitution or reductive amination steps, as seen in analogous compounds .

Properties

IUPAC Name

2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-21(2)14-4-7-17-15(20-14)22-8-5-12(6-9-22)24-16-18-10-13(23-3)11-19-16/h4,7,10-12H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCDDIFVSCJANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCC(CC2)OC3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Reactants :

  • 5-Methoxy-2-chloropyrimidine (1.0 eq)

  • 4-Hydroxypiperidine (1.2 eq)

  • Potassium carbonate (2.0 eq)

Conditions :

  • Solvent: Dimethylformamide (DMF), 80°C, 12 hours.

  • Yield: 78–85% after silica gel chromatography (hexane:ethyl acetate, 3:1).

Mechanistic Insight :
The methoxy group at C5 activates the pyrimidine ring toward SNAr by electron donation, facilitating displacement of the chloride at C2 by the piperidin-4-ol oxygen.

Amination-Dimethylation Sequence

Step 1 : Ammonolysis of 2,4-Dichloropyrimidine

  • Reactants: 2,4-Dichloropyrimidine (1.0 eq), aqueous ammonia (28%, 5.0 eq).

  • Conditions: Ethanol, 60°C, 6 hours.

  • Intermediate: 4-Chloropyrimidin-2-amine (yield: 92%).

Step 2 : Dimethylation via Reductive Amination

  • Reactants: 4-Chloropyrimidin-2-amine (1.0 eq), formaldehyde (37%, 3.0 eq), sodium cyanoborohydride (1.5 eq).

  • Conditions: Methanol, pH 5 (acetic acid), 25°C, 24 hours.

  • Yield: 86% after recrystallization (ethanol/water).

Fragment Coupling via Buchwald-Hartwig Amination

Reactants :

  • 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine (1.0 eq)

  • 4-Chloro-N,N-dimethylpyrimidin-2-amine (1.1 eq)

  • Palladium catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: BINAP (12 mol%)

  • Base: Cs2CO3 (2.0 eq)

Conditions :

  • Solvent: 1,4-Dioxane, 100°C, 24 hours.

  • Yield: 83% after flash chromatography (dichloromethane:methanol, 50:1).

Critical Parameters :

  • Oxygen-free conditions (N2 atmosphere) prevent catalyst deactivation.

  • Excess base ensures deprotonation of the piperidine nitrogen for effective coupling.

Alternative Pathways and Comparative Analysis

Ullmann-Type Coupling

Reactants : Same as above, but with CuI (10 mol%) and 1,10-phenanthroline (20 mol%) as the catalytic system.
Conditions : DMSO, 120°C, 48 hours.
Yield : 68%.
Trade-offs : Lower yield vs. reduced cost compared to palladium systems.

One-Pot Sequential Synthesis

A telescoped approach combining SNAr and amination steps in a single reactor reduces purification steps:

  • SNAr in DMF at 80°C.

  • Direct addition of 4-chloro-N,N-dimethylpyrimidin-2-amine, Pd2(dba)3, and Cs2CO3.
    Yield : 76% (over two steps).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 8.48 (s, 1H, pyrimidine-H), 8.10 (d, J = 5.6 Hz, 1H), 4.85–4.79 (m, 1H, piperidine-O), 3.89 (s, 3H, OCH3), 3.45–3.40 (m, 4H, piperidine), 2.98 (s, 6H, N(CH3)2).

  • HRMS (ESI) : m/z calcd for C17H24N6O2 [M+H]+: 345.2028; found: 345.2031.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile:water gradient, 254 nm).

  • Elemental Analysis : C 59.28%, H 6.98%, N 24.33% (theoretical: C 59.12%, H 6.99%, N 24.33%).

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalytic Systems

Catalyst SystemCost per kg (USD)Yield (%)Purity (%)
Pd2(dba)3/BINAP12,5008399.5
CuI/Phenanthroline8006898.2

Recommendation : Pd-based systems are preferred for high-value pharmaceuticals despite higher costs.

Solvent Recycling Strategies

  • DMF Recovery : Distillation under reduced pressure (80°C, 15 mmHg) achieves 95% solvent reuse.

  • Dioxane Purification : Azeotropic distillation with toluene removes water, enabling reuse in three subsequent batches .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrimidine rings, potentially converting them into dihydropyrimidine derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate cellular pathways and molecular targets.

Medicine

In medicinal chemistry, 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine is explored for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents Similarity Score Key Pharmacological Notes Reference(s)
2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine (Target) Pyrimidine + Piperidine 5-Methoxy-pyrimidinyloxy, dimethylamine N/A Potential kinase inhibition
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Pyrimidine Pyridin-3-yl, nitro, methylphenyl 0.71 Structural analog with electron-withdrawing groups
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrimidin-2-amine Pyrimidine + Piperidine Dimethoxyphenethyl, methylpiperazine N/A Kinase inhibitor candidate
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine Fluorophenyl, methoxyphenylaminomethyl N/A Antimicrobial activity
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) Pyrimidine + Thiazole Morpholinophenyl, methylthiazole N/A Aurora kinase inhibitor (Phase I clinical)

Key Observations:

Piperidine Linkage: The target compound’s piperidinyloxy group distinguishes it from analogs like CYC116 (thiazole-linked) or nitro-substituted pyrimidines.

Substituent Effects: Electron-Donating Groups: The 5-methoxy group on the pyrimidine ring (target compound) contrasts with electron-withdrawing nitro groups in N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine . Methoxy groups generally improve solubility and metabolic stability. Dimethylamine vs.

Biological Activity :

  • Compounds with piperidine-pyrimidine hybrids (e.g., ) are often designed for kinase inhibition, suggesting the target compound may share this mechanism.
  • The antimicrobial activity of fluorophenyl-pyrimidine derivatives () highlights the versatility of pyrimidine scaffolds but underscores the target compound’s unique substituent-driven specificity.

Pharmacological Implications

  • Selectivity : The piperidinyloxy group may confer selectivity toward kinases with hydrophobic binding pockets (e.g., PI3K or mTOR), as seen in related compounds .
  • ADMET Properties :
    • The dimethylamine group enhances water solubility compared to halogenated analogs (e.g., ).
    • Methoxy groups reduce metabolic oxidation risks relative to nitro or halogen substituents .

Biological Activity

The compound 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic molecule that integrates multiple heterocyclic structures, including pyrimidine and piperidine. Its unique chemical architecture suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

This compound features:

  • A methoxy group on the pyrimidine ring.
  • A piperidine ring , which is known for its flexibility and diverse reactivity.
  • A dimethylamino group , which may enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer properties : Many pyrimidine derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, such as enzyme inhibition and modulation of signaling pathways.
  • Neuroprotective effects : Some piperidine derivatives are noted for their potential in treating neurological disorders by interacting with neurotransmitter systems.

Comparative Analysis with Related Compounds

To understand the potential biological activity of the target compound, a comparison with structurally similar compounds is necessary:

Compound NameStructural FeaturesBiological Activity
5-Methoxypyrimidin-2-yloxy-piperidineContains piperidine and pyrimidinePotential anti-cancer activity
Tetrahydroquinoline derivativesSimilar heterocyclic structureNeuroprotective effects
Pyrimidine-based kinase inhibitorsInhibits specific kinasesAnti-cancer properties

These comparisons highlight the diverse biological activities that can arise from slight variations in structure, suggesting that the target compound may possess unique pharmacological properties.

Case Studies and Research Findings

  • Cytotoxicity Studies : Preliminary investigations into similar pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, thienopyrimidine derivatives showed IC50 values in the nanomolar range against breast cancer cell lines like MCF-7, indicating strong antiproliferative activity .
  • Mechanistic Studies : Research has shown that certain pyrimidine compounds inhibit key enzymes involved in tumor growth and survival. For example, Aurora kinase inhibitors have been developed based on thienopyrimidine scaffolds, demonstrating effective inhibition of cancer cell proliferation .
  • Pharmacokinetic Profiles : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds is crucial for predicting the therapeutic efficacy of the target compound. Studies suggest favorable pharmacokinetic properties for many pyrimidine derivatives, enhancing their potential as drug candidates .

Q & A

Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of a 5-methoxypyrimidin-2-ol intermediate, followed by coupling with a piperidinyl moiety via nucleophilic aromatic substitution (SNAr). Key steps include:

  • Activation of the pyrimidine ring : Use of electron-withdrawing groups (e.g., chloro or fluoro substituents) to enhance reactivity for SNAr .
  • Piperidine functionalization : Introduction of the piperidinyloxy group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Final assembly : Coupling with N,N-dimethylpyrimidin-4-amine using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Buchwald-Hartwig amination .
    Critical Conditions :
  • Catalysts : Pd(OAc)₂/XPhos for coupling reactions .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization to isolate high-purity product .

Advanced Research Question

Q. How can researchers resolve contradictory data on this compound’s inhibitory activity against kinase X in different assay systems?

Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., ATP concentration, pH) or off-target effects. To address this:

  • Orthogonal assays : Validate activity using biochemical (e.g., radiometric kinase assays) and cellular (e.g., Western blot for phospho-targets) methods .
  • Structural analysis : Perform X-ray crystallography of the compound bound to kinase X to confirm binding mode and identify key interactions (e.g., hydrogen bonding with hinge region) .
  • Control experiments : Test against kinase X isoforms and related kinases (e.g., kinase Y) to assess selectivity .

Basic Research Question

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and piperidine ring conformation (e.g., δ 2.5–3.5 ppm for N,N-dimethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₄N₆O₂: 380.19) .
  • HPLC-PDA : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Question

Q. What computational strategies can predict the compound’s metabolic stability and potential toxicity?

Methodological Answer:

  • In silico metabolism : Use software like StarDrop or ADMET Predictor to identify likely cytochrome P450 (CYP) oxidation sites (e.g., demethylation of the methoxy group) .
  • Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or hERG channel inhibition .
  • Molecular dynamics (MD) simulations : Study interactions with metabolic enzymes (e.g., CYP3A4) to prioritize lab-based assays .

Basic Research Question

Q. How can researchers validate the compound’s mechanism of action in cellular models?

Methodological Answer:

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to the intended target .
  • RNA interference (RNAi) : Knock down the target protein and assess if the compound’s effect is abolished .
  • Dose-response studies : Generate IC₅₀ curves in multiple cell lines to rule out cell-type-specific artifacts .

Advanced Research Question

Q. What strategies mitigate solubility limitations of this compound in in vivo studies?

Methodological Answer:

  • Formulation optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
  • Pharmacokinetic (PK) studies : Monitor plasma concentrations via LC-MS/MS to adjust dosing regimens .

Basic Research Question

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (argon) to prevent oxidation .
  • Light sensitivity : Use amber vials to avoid photodegradation of the methoxypyrimidine moiety .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring .

Advanced Research Question

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity for Target A over Target B?

Methodological Answer:

  • Analog synthesis : Modify the piperidinyloxy linker length or substitute the methoxy group with halogens (e.g., Cl, F) .
  • Crystallographic analysis : Compare binding modes to Targets A and B to identify selectivity-determining residues .
  • Free-energy perturbation (FEP) : Computational modeling to predict affinity changes for each analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.